

Akr1C3-IN-13: Application Notes and Protocols for a Novel AKR1C3 Degrader

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Compound of Interest		
Compound Name:	Akr1C3-IN-13	
Cat. No.:	B15541808	Get Quote

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Introduction

Akr1C3-IN-13 is a potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of various cancers, most notably castration-resistant prostate cancer (CRPC). Operating as a Proteolysis-Targeting Chimera (PROTAC), **Akr1C3-IN-13** induces the degradation of the AKR1C3 protein, offering a distinct mechanism of action compared to traditional enzymatic inhibitors.[1] This document provides detailed application notes and experimental protocols for the utilization of **Akr1C3-IN-13** in cancer research, with a focus on prostate cancer cell models.

AKR1C3 plays a critical role in androgen biosynthesis by converting weaker androgens to more potent forms like testosterone and dihydrotestosterone (DHT), which can activate the androgen receptor (AR) and drive tumor growth.[2][3][4][5] Additionally, AKR1C3 is involved in prostaglandin metabolism, contributing to proliferative signaling pathways.[1][6][7][8] The targeted degradation of AKR1C3 by **Akr1C3-IN-13** presents a promising therapeutic strategy to disrupt these oncogenic pathways.

Quantitative Data Summary

Akr1C3-IN-13, also identified as "Compound 4" in key publications, has demonstrated significant potency in both enzymatic inhibition and cellular degradation of AKR1C3. The following tables summarize the key quantitative metrics for this compound.



Parameter	Value	Cell Line	Notes
DC₅₀ (AKR1C3 Degradation)	52 nM	22Rv1	Half-maximal degradation concentration.
DC50 (ARv7 Degradation)	70 nM	22Rv1	Concomitant degradation of the androgen receptor splice variant 7.

Parameter	Value	Assay Type	Notes
IC50	0.122 μΜ	Enzyme Inhibition	Half-maximal inhibitory concentration against AKR1C3 enzymatic activity.
Ki	0.049 μΜ	Enzyme Kinetics	Inhibition constant, suggesting competitive inhibition.

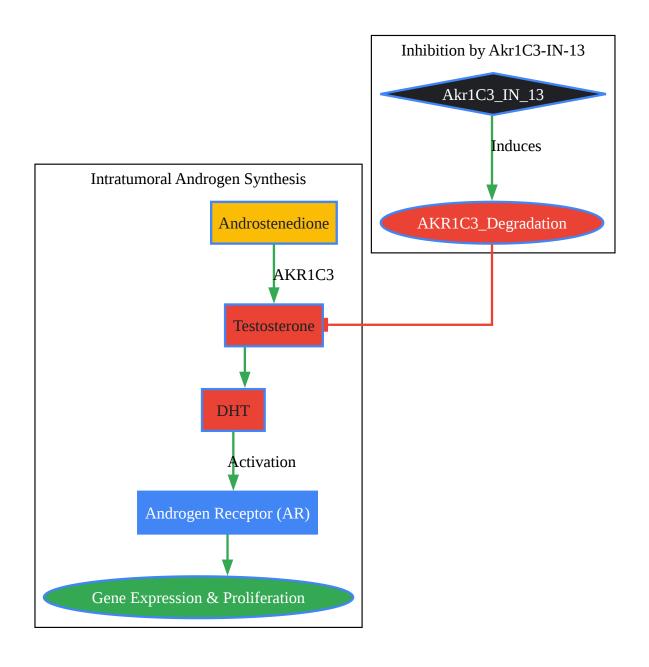
Signaling Pathways

AKR1C3 is a central node in two major signaling pathways implicated in cancer progression: androgen biosynthesis and prostaglandin metabolism.

AKR1C3-Mediated Androgen Biosynthesis

In castration-resistant prostate cancer, tumor cells can synthesize their own androgens, leading to reactivation of the androgen receptor. AKR1C3 is a key enzyme in this process, catalyzing the reduction of androgen precursors to potent androgens.





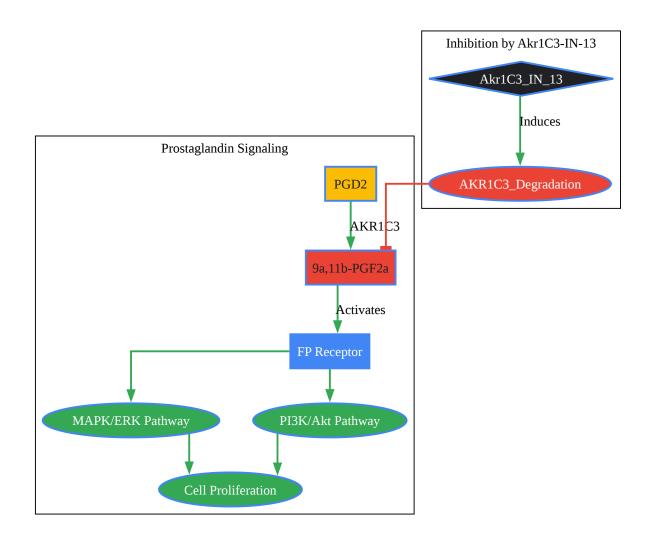
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Caption: AKR1C3 in androgen synthesis and its inhibition.

AKR1C3 in Prostaglandin Metabolism



AKR1C3 also functions as a prostaglandin F synthase, converting PGD₂ to 9α ,11 β -PGF₂ α . This product can activate the prostaglandin F receptor (FP), leading to the activation of proproliferative signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.









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